molecular formula C23H31N3O3S B2897342 2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide CAS No. 690245-88-6

2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide

Cat. No.: B2897342
CAS No.: 690245-88-6
M. Wt: 429.58
InChI Key: SXYJWZNWOQKBFP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 2,3,5,6-tetramethyl-substituted benzene-sulfonamide core linked via a benzyl group to a 4-methylpiperazine-1-carbonyl moiety. The 4-methylpiperazine group introduces basicity and hydrogen-bonding capacity, which may influence target binding and solubility. Its molecular formula is C₂₄H₃₂N₄O₃S, with a molecular weight of 480.61 g/mol (calculated).

Properties

IUPAC Name

2,3,5,6-tetramethyl-N-[[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H31N3O3S/c1-16-14-17(2)19(4)22(18(16)3)30(28,29)24-15-20-6-8-21(9-7-20)23(27)26-12-10-25(5)11-13-26/h6-9,14,24H,10-13,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYJWZNWOQKBFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)N3CCN(CC3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>64.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824500
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide typically involves multiple steps. One common method includes the following steps:

    Nitration of 2,3,5,6-tetramethylbenzene: This step involves the nitration of 2,3,5,6-tetramethylbenzene to form 2,3,5,6-tetramethyl-1,4-dinitrobenzene.

    Reduction: The dinitro compound is then reduced to 2,3,5,6-tetramethyl-1,4-diaminobenzene.

    Sulfonation: The diamine is sulfonated to form 2,3,5,6-tetramethyl-1,4-benzenesulfonamide.

    Coupling with 4-(4-methylpiperazine-1-carbonyl)benzyl chloride: The final step involves coupling the sulfonamide with 4-(4-methylpiperazine-1-carbonyl)benzyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

2,3,5,6-Tetramethyl-N-[4-(1-piperidinylcarbonyl)benzyl]benzenesulfonamide (CAS 351992-99-9, )

  • Key Difference : Replaces 4-methylpiperazine with piperidine.
  • This may alter interactions with targets like enzymes or receptors.
  • Molecular Weight : ~478.6 g/mol (estimated).

3-Methoxy-N-{4-[(4-phenyl-1-piperazinyl)carbonyl]benzyl}benzenesulfonamide ()

  • Key Difference : Contains a phenyl-piperazine and a 3-methoxybenzenesulfonamide .
  • The methoxy group may improve solubility via polar interactions .
  • Molecular Weight : 465.57 g/mol.

Variations in Sulfonamide Substituents

N-(3-(4-Benzhydrylpiperazin-1-yl)-3-oxopropyl)-4-nitrobenzenesulfonamide ()

  • Key Difference : Features a 4-nitrobenzenesulfonamide and a benzhydryl-piperazine .
  • The benzhydryl group adds steric bulk, which may reduce off-target interactions .
  • Molecular Weight : 508.9 g/mol.

N-[(4-Chlorophenyl)methyl]piperazine-1-sulfonamide ()

  • Key Difference : Simplifies the structure by omitting the tetramethylbenzene group.
  • Impact : Reduced steric hindrance may improve binding to compact active sites. The chlorophenyl group introduces electronegativity, favoring halogen bonding .
  • Molecular Weight : ~289.8 g/mol.

Functional Group Additions

N-(4-Methylphenyl)-4-methylsulfanyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide ()

  • Key Difference : Incorporates a methylthio (-SMe) group and an oxo-ethyl linker .
  • Impact: The thioether may undergo oxidative metabolism to sulfoxide/sulfone metabolites, altering pharmacokinetics.
  • Molecular Weight : 495.7 g/mol.

Biological Activity

2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on recent studies.

Synthesis

The synthesis of this compound typically involves several steps:

  • Nitration : Starting with 2,3,5,6-tetramethylbenzene, nitration produces 2,3,5,6-tetramethyl-1,4-dinitrobenzene.
  • Reduction : The dinitro compound is then reduced to form 2,3,5,6-tetramethyl-1,4-diaminobenzene.
  • Sulfonation : Finally, sulfonation leads to the formation of the target sulfonamide compound.

The biological activity of this compound may involve:

  • Enzyme Inhibition : The compound potentially inhibits specific enzymes or receptors involved in various biological pathways.
  • Interaction with Calcium Channels : Some studies suggest that similar sulfonamide derivatives can affect perfusion pressure and coronary resistance by interacting with calcium channels .

Cardiovascular Activity

Research indicates that certain sulfonamides can influence cardiovascular parameters. In an isolated rat heart model:

  • Experimental Design : Various compounds were assessed for their effects on perfusion pressure.
GroupCompoundDose
IControl (Krebs-Henseleit solution only)-
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

Results showed that certain derivatives decreased perfusion pressure significantly compared to controls .

Antimicrobial Activity

Studies have also explored the antimicrobial properties of sulfonamide derivatives. Computational docking studies suggest that these compounds may serve as effective antibacterial agents against resistant pathogens by targeting bacterial enzymes involved in folate synthesis .

Case Studies

  • Cardiovascular Effects : In a study evaluating the impact of sulfonamides on cardiac function, it was found that specific derivatives could lower perfusion pressure and alter coronary resistance in a dose-dependent manner. This suggests potential therapeutic applications in managing cardiovascular diseases .
  • Antibacterial Properties : A study highlighted the synthesis and characterization of various sulfonamide derivatives with promising antibacterial activity against resistant strains of bacteria. These findings support further exploration into their clinical applications as alternatives to traditional antibiotics .

Q & A

Q. What are the recommended synthetic routes for 2,3,5,6-tetramethyl-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}benzene-1-sulfonamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions:

Sulfonamide Core Formation : React 2,3,5,6-tetramethylbenzene-1-sulfonyl chloride with 4-aminomethylphenyl intermediates under basic conditions (e.g., triethylamine in dichloromethane) .

Piperazine Carbonylation : Introduce the 4-methylpiperazine-1-carbonyl group via coupling reagents like EDCI/HOBt or DCC in anhydrous DMF .

Purification : Use flash chromatography (silica gel, 5–10% methanol/dichloromethane) or recrystallization (ethanol/water) to isolate the product.
Optimization Tips :

  • Adjust reaction temperature (40–60°C for carbonylation) to balance yield and side reactions .
  • Monitor intermediates via TLC and NMR to confirm stepwise progression .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data interpretation be approached?

  • NMR :
    • ¹H/¹³C NMR : Identify aromatic protons (δ 6.8–7.5 ppm), methyl groups (δ 1.2–2.5 ppm), and piperazine signals (δ 2.5–3.5 ppm). Overlapping peaks may require 2D NMR (COSY, HSQC) .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (expected [M+H]⁺ ~530–550 Da) .
  • IR Spectroscopy : Validate sulfonamide (S=O stretches ~1150–1350 cm⁻¹) and carbonyl (C=O ~1650 cm⁻¹) groups .
    Data Interpretation : Cross-reference with analogous piperazine-sulfonamide derivatives to resolve ambiguities .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

  • Enzyme Inhibition : Screen against tyrosine kinases or carbonic anhydrases (common sulfonamide targets) using fluorometric or colorimetric assays .
  • Cellular Uptake : Assess permeability via Caco-2 cell monolayers, given the compound’s lipophilic piperazine moiety .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC₅₀ values .

Advanced Research Questions

Q. How can structural contradictions between computational modeling and crystallographic data be resolved?

  • X-ray Crystallography : Co-crystallize the compound with a target protein (e.g., carbonic anhydrase) to resolve 3D conformation. Use SHELXL for refinement .
  • Molecular Dynamics (MD) Simulations : Compare simulated binding poses (AMBER/CHARMM force fields) with crystallographic data to identify flexible regions .
  • Validation : Cross-check torsion angles and hydrogen-bonding networks between models and experimental data .

Q. What strategies mitigate low yields during the piperazine-carbonylation step?

  • Catalyst Screening : Test Pd(OAc)₂ or CuI for Buchwald-Hartwig coupling variants .
  • Solvent Optimization : Replace DMF with THF or DMSO to reduce side reactions .
  • Microwave-Assisted Synthesis : Shorten reaction time (30–60 min vs. 12–24 hrs) to improve efficiency .

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Piperazine Modifications : Replace 4-methylpiperazine with morpholine or diazepane to assess impact on receptor binding .
  • Sulfonamide Substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance enzyme inhibition .
  • Methyl Group Positioning : Synthesize analogs with shifted methyl groups (e.g., 2,4,5-trimethyl) to probe steric effects .

Q. How should researchers address discrepancies in biological activity across in vitro vs. in vivo models?

  • Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways (e.g., CYP450 oxidation) .
  • Formulation Adjustments : Use PEGylation or liposomal encapsulation to improve bioavailability .
  • Pharmacokinetic Profiling : Measure plasma half-life and tissue distribution in rodent models .

Q. What computational tools predict the compound’s interaction with biological targets?

  • Docking Software (AutoDock Vina, Glide) : Model binding to serotonin receptors (5-HT₆/7) or kinases using PDB structures (e.g., 3UG) .
  • ADMET Prediction : Use SwissADME or ADMETLab to estimate solubility, toxicity, and blood-brain barrier penetration .

Q. How can researchers ensure compound stability during long-term storage?

  • Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis .
  • Excipient Screening : Add antioxidants (e.g., BHT) or cyclodextrins to aqueous solutions .

Q. What analytical methods resolve batch-to-batch variability in purity?

  • HPLC-PDA : Use C18 columns (gradient: 10–90% acetonitrile/0.1% TFA) to quantify impurities (>98% purity threshold) .
  • Elemental Analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.